5-Cyano-2-fluorobenzaldehyde

Synthetic Organic Chemistry Medicinal Chemistry Procurement & Logistics

Solid, 69-72°C mp enables automated dosing & reduces exposure vs. liquid analogs. Ortho-F + CN activate SNAr cascades for EGFR scaffolds (52-88% yields), where simpler fluorobenzaldehydes fail. CN enables orthogonal reduction/coupling without aldehyde interference. ≥98% GC purity supports kg-scale sourcing for API campaigns.

Molecular Formula C8H4FNO
Molecular Weight 149.12 g/mol
CAS No. 146137-79-3
Cat. No. B133695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-fluorobenzaldehyde
CAS146137-79-3
Molecular FormulaC8H4FNO
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C=O)F
InChIInChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
InChIKeyQVBHRCAJZGMNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-fluorobenzaldehyde (CAS 146137-79-3) — Key Specifications & Physicochemical Baseline for Procurement


5-Cyano-2-fluorobenzaldehyde (CAS 146137-79-3, MF: C8H4FNO, MW: 149.12) is a trifunctional aromatic aldehyde that integrates a formyl group, a nitrile, and an ortho-fluorine substituent [1]. Commercial specifications define a high-purity solid with a melting point of 69–72 °C and GC purity ≥98% . Its combination of electron-withdrawing groups and a reactive aldehyde makes it a key intermediate in medicinal chemistry and agrochemical synthesis [1].

5-Cyano-2-fluorobenzaldehyde vs. Common In‑Class Analogs — Critical Substituent-Driven Divergence


Generic substitution of 5-cyano-2-fluorobenzaldehyde with simpler fluorobenzaldehydes or nitro‑halo analogs fails because the cyano group provides a unique blend of strong electron withdrawal and orthogonal synthetic utility [1]. As demonstrated by Xu et al. (2014), the cyano group enables a one‑pot, three‑component stereoselective cascade to benzylidene‑scaffold EGFR‑inhibitor intermediates (52–88% yield) [1]. In contrast, 2‑fluorobenzaldehyde without a strong electron‑withdrawing group is unreactive under the same conditions, and nitro‑activated alternatives introduce unwanted redox sensitivity and potential genotoxicity [1]. The cyano substituent also modulates physical properties, raising the melting point to 69–72 °C—transforming the material from a low‑melting liquid to an easily handled crystalline solid—and provides a handle for orthogonal metal‑catalyzed cross‑coupling or hydrogenation, which is absent in the unsubstituted and nitro‑substituted comparators .

5-Cyano-2-fluorobenzaldehyde Procurement Evidence: Quantitative Differentiation from Closest Analogs


Evidence Item 1: Superior Physical Form and Storage Stability Over Unsubstituted Fluorobenzaldehydes

5-Cyano-2-fluorobenzaldehyde is a crystalline solid with a melting point of 69–72 °C . In contrast, 2‑fluorobenzaldehyde and 4‑fluorobenzaldehyde are liquids with melting points of −44.5 °C and −10 °C, respectively . 2‑Fluoro‑5‑nitrobenzaldehyde and 2‑chloro‑5‑nitrobenzaldehyde are also solids but melt at lower temperatures (57–61 °C and 75–81 °C) .

Synthetic Organic Chemistry Medicinal Chemistry Procurement & Logistics

Evidence Item 2: Enables High-Yield, One-Pot Stereoselective Cascade Inaccessible with Unsubstituted Fluorobenzaldehydes

In a one‑pot, three‑component cascade with cyanoacetamide and secondary amines, 5‑cyano‑2‑fluorobenzaldehyde gave 2‑aminobenzylidene derivatives in 52–88% yield with high stereoselectivity [1]. Under identical conditions, 4‑fluorobenzaldehyde participated smoothly, but 2‑fluorobenzaldehyde—lacking a strong electron‑withdrawing group—failed to undergo the required SNAr step [1]. The cyano group activates the aromatic ring for nucleophilic aromatic substitution, enabling the cascade.

Organic Synthesis Multicomponent Reactions EGFR Inhibitor Synthesis

Evidence Item 3: Optimized Synthetic Accessibility and Multigram Scalability

5‑Cyano‑2‑fluorobenzaldehyde can be prepared on multigram scale via two high‑yielding routes: (i) palladium‑catalyzed carbonylation of 2‑fluoro‑5‑bromobenzonitrile (78–85% yield) and (ii) controlled oxidation of 5‑(hydroxymethyl)‑2‑fluorobenzonitrile with Dess‑Martin periodinane (>90% yield) [1]. A third method using microwave‑assisted Vilsmeier‑Haack formylation of 3‑fluoroaniline proceeds in 65% overall yield [1].

Process Chemistry Synthetic Route Scouting Building Block Procurement

Evidence Item 4: Consistent High Purity (>98% GC) Enables Reproducible Downstream Chemistry

Commercial lots of 5‑cyano‑2‑fluorobenzaldehyde are routinely supplied with purity ≥98% by GC [1]. This purity level is comparable to or exceeds that of 2‑fluoro‑5‑nitrobenzaldehyde (typically 98% GC) and 2‑chloro‑5‑nitrobenzaldehyde (96–97% purity) . However, the cyano‑containing compound offers greater functional group orthogonality than the nitro‑containing alternatives, making the same purity more impactful for subsequent transformations.

Analytical Chemistry Quality Control Procurement Specifications

5-Cyano-2-fluorobenzaldehyde — High-Impact Application Scenarios Rooted in Quantitative Evidence


Scenario 1: Synthesis of 2‑Aminobenzylidene Scaffolds for EGFR Inhibitor Discovery

In medicinal chemistry programs targeting EGFR kinase, 5‑cyano‑2‑fluorobenzaldehyde is the preferred aldehyde partner for one‑pot, three‑component cascades that afford 2‑aminobenzylidene derivatives in 52–88% yield [1]. The reaction is stereoselective and proceeds under mild conditions, enabling rapid SAR exploration. Substitution with 2‑fluorobenzaldehyde fails entirely due to insufficient activation for SNAr, while nitro‑containing aldehydes introduce redox liabilities and potential toxicology concerns [1].

Scenario 2: Orthogonal Derivatization to Fluorinated Heterocycles and Drug‑Like Intermediates

The cyano group in 5‑cyano‑2‑fluorobenzaldehyde allows orthogonal transformations such as reduction to aminomethyl, hydrolysis to carboxylic acid, or metal‑catalyzed cross‑coupling [2][3]. For example, the cyano group can be selectively reduced to a benzylamine without affecting the aldehyde, enabling the construction of complex, functionalized fluorinated building blocks. This orthogonality is absent in 2‑fluoro‑5‑nitrobenzaldehyde, where the nitro group is less versatile and requires harsh reduction conditions.

Scenario 3: Reliable Solid‑Phase Handling in Automated Synthesis Platforms

The solid physical form and melting point of 69–72 °C make 5‑cyano‑2‑fluorobenzaldehyde suitable for automated solid‑dosing systems and parallel synthesis workflows, reducing operator exposure and improving weighing accuracy. In contrast, liquid 2‑fluorobenzaldehyde and 4‑fluorobenzaldehyde require volumetric handling and pose greater spill and vapor risks.

Scenario 4: Procurement for Process Development and Scale‑Up Studies

Multiple scalable synthetic routes with documented yields up to >90% [4] ensure that 5‑cyano‑2‑fluorobenzaldehyde can be sourced in kilogram quantities with predictable cost and purity. This de‑risks process chemistry campaigns and supports early‑stage manufacturing of active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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